2-(2-Bromo-3-methylphenyl)ethan-1-ol
Description
Contextualization within Halogenated Aryl Alcohol Derivatives
Halogenated aryl alcohols are a class of organic compounds characterized by an aromatic ring substituted with at least one halogen atom and a hydroxyl group directly or indirectly attached to the ring. The position of the halogen and the alcohol, as well as the nature of the aromatic ring and any other substituents, significantly influences the chemical reactivity and physical properties of these molecules.
The presence of a bromine atom, as in 2-(2-Bromo-3-methylphenyl)ethan-1-ol, provides a reactive handle for a variety of transformations. The carbon-bromine bond can be cleaved under specific conditions to generate aryl radicals or organometallic reagents, which are key intermediates in many synthetic procedures.
Significance as a Synthetic Intermediate and Organic Building Block
The dual functionality of this compound makes it a valuable building block in organic synthesis. The primary alcohol can be transformed into a variety of other functional groups. For instance, oxidation can yield the corresponding aldehyde or carboxylic acid, which can then undergo further reactions such as Wittig reactions, reductive aminations, or amide bond formations.
The bromo-substituent on the phenyl ring is particularly useful for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for constructing complex molecular skeletons, and aryl bromides are common substrates for these transformations. This reactivity allows for the introduction of a wide range of substituents at the ortho-position to the ethan-1-ol group.
While specific documented syntheses using this compound are not abundant in publicly available literature, the reactivity of analogous compounds suggests its potential in the synthesis of pharmaceuticals and other fine chemicals. For example, related bromo-phenyl-ethanone derivatives are known intermediates in the synthesis of various biologically active molecules.
Overview of Current Academic Research Focus Areas Relevant to this compound
While direct research on this compound is limited, the broader field of research on halogenated aromatic compounds is vast and provides context for its potential applications. A significant area of focus is the development of novel catalysts and methodologies for cross-coupling reactions involving aryl halides. These advancements continually expand the synthetic possibilities for compounds like this compound.
Another relevant research area is the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals. The functional groups present in this compound could be strategically utilized to construct various heterocyclic ring systems.
Methodological Approaches Employed in Chemical Investigations
The synthesis of this compound would likely involve the reduction of the corresponding ketone, 2-bromo-1-(2-bromo-3-methylphenyl)ethanone. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent.
The characterization of this compound and related compounds relies on a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group and the aromatic ring.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compound and to monitor the progress of reactions.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-1-(2-bromo-3-methylphenyl)ethanone |
| Aldehyde |
| Carboxylic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-3-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQATCDZCSIOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2 2 Bromo 3 Methylphenyl Ethan 1 Ol
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for 2-(2-bromo-3-methylphenyl)ethan-1-ol involves a careful consideration of its structural features. The presence of a primary alcohol suggests susceptibility to reactions involving the hydroxyl group, while the bromo- and methyl-substituted phenyl ring influences the reactivity of the aromatic system and the benzylic position.
Carbocation Chemistry and Rearrangements in Alcohol Reactions
Reactions of alcohols, particularly in the presence of acid, often proceed through carbocation intermediates. In the case of this compound, protonation of the hydroxyl group by an acid catalyst would form a good leaving group (water), leading to the potential formation of a primary carbocation at the ethyl side chain upon its departure.
However, primary carbocations are inherently unstable. It is therefore highly probable that any reaction proceeding via a carbocationic intermediate would involve a rapid rearrangement to a more stable carbocation. A 1,2-hydride shift from the adjacent benzylic carbon to the primary carbocation center would result in the formation of a secondary benzylic carbocation. This benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring.
The stability of carbocations follows the general trend: tertiary > secondary > primary. Benzylic and allylic carbocations exhibit enhanced stability due to resonance. khanacademy.org For instance, the solvolysis of similar secondary alkyl halides like 2-bromo-3-methylbutane (B93499) is known to proceed through a secondary carbocation which can rearrange to a more stable tertiary carbocation. savemyexams.compearson.com This principle strongly suggests that a rearranged secondary benzylic carbocation would be a key intermediate in reactions of this compound that follow an SN1 or E1 pathway.
Table 1: Postulated Carbocation Intermediates and Their Relative Stabilities
| Intermediate | Structure | Relative Stability | Reason for Stability/Instability |
|---|---|---|---|
| Primary Carbocation | 2-(2-Bromo-3-methylphenyl)ethyl cation | Low | Inherent instability of primary carbocations. |
| Secondary Benzylic Carbocation (Rearranged) | 1-(2-Bromo-3-methylphenyl)ethyl cation | High | Resonance stabilization from the phenyl ring and secondary nature. |
Nucleophilic Substitution and Elimination Mechanisms in Halogenated Alcohols
The reactions of this compound can proceed through either nucleophilic substitution (SN) or elimination (E) pathways, with the specific mechanism (SN1, SN2, E1, or E2) being dependent on the reaction conditions such as the nature of the nucleophile/base, solvent, and temperature. youtube.compressbooks.pub
SN2 and E2 Reactions: These reactions are bimolecular and occur in a single, concerted step. libretexts.org A strong, typically anionic, nucleophile is required for an SN2 reaction, which would involve a backside attack on the carbon bearing the leaving group. For this compound, after protonation of the hydroxyl group, the primary carbon of the side chain is relatively unhindered, making it a potential candidate for SN2 reactions. savemyexams.com Strong, bulky bases favor the E2 mechanism, which involves the abstraction of a proton from the carbon adjacent to the leaving group. msu.edu In this case, elimination would lead to the formation of 2-bromo-3-methylstyrene.
SN1 and E1 Reactions: These reactions are unimolecular and proceed through a carbocation intermediate. masterorganicchemistry.com They are favored by weak nucleophiles/bases and polar protic solvents that can stabilize the carbocation intermediate. pressbooks.pub As discussed previously, the formation of a rearranged, resonance-stabilized secondary benzylic carbocation would be the key step in an SN1 or E1 pathway. The subsequent attack of a nucleophile would yield a substitution product, while the loss of a proton would result in an elimination product.
The competition between these pathways is a central theme in the reactions of halogenated alcohols. For instance, the reaction of 2-bromobutane (B33332) with a strong, non-bulky base like sodium ethoxide yields a mixture of substitution and elimination products. masterorganicchemistry.com
Table 2: Factors Influencing Reaction Mechanisms for this compound
| Factor | Favors SN1/E1 | Favors SN2/E2 |
|---|---|---|
| Substrate | Formation of a stable (rearranged benzylic) carbocation. | Primary carbon for SN2; accessible β-hydrogens for E2. |
| Nucleophile/Base | Weak nucleophile/base (e.g., H₂O, ROH). | Strong nucleophile (e.g., CN⁻, RS⁻) for SN2; Strong, sterically hindered base (e.g., t-BuOK) for E2. msu.edu |
| Solvent | Polar protic (e.g., water, ethanol) to stabilize the carbocation. pressbooks.pub | Polar aprotic (e.g., acetone, DMSO) for SN2. pressbooks.pub |
| Temperature | Higher temperatures generally favor elimination over substitution. stackexchange.com | - |
Mechanistic Aspects of C-O Bond Activation and Functionalization
Activation of the C-O bond in the primary alcohol of this compound is a prerequisite for many of its transformations, such as substitution and elimination reactions. The most common method for activating the hydroxyl group is protonation under acidic conditions to form a better leaving group, water.
Alternatively, the hydroxyl group can be converted into other functional groups that are better leaving groups, such as tosylates or mesylates, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. These derivatives can then readily undergo nucleophilic substitution or elimination reactions under milder conditions than those required for the direct reaction of the alcohol.
Recent advances in catalysis have opened up new avenues for C-O bond functionalization. For instance, transition metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position, following the conversion of the alcohol to a suitable derivative. Palladium-catalyzed reactions, for example, are widely used for C-H functionalization and C-N bond formation. organic-chemistry.org While direct C-O bond functionalization of alcohols is challenging, derivatization to an intermediate such as an oxime ether can facilitate meta-C–H functionalization of the aromatic ring through palladium/norbornene relay catalysis. rsc.orgrsc.org
Kinetic Studies and Reaction Rate Analysis
For SN2 and E2 reactions , the rate is dependent on the concentration of both the substrate and the nucleophile/base. The rate law would be: Rate = k[Substrate][Nucleophile/Base]. These are second-order reactions. msu.edu
For SN1 and E1 reactions , the rate-determining step is the formation of the carbocation, which only involves the substrate. Therefore, the rate is dependent only on the concentration of the substrate. The rate law would be: Rate = k[Substrate]. These are first-order reactions. savemyexams.com
Kinetic studies on analogous systems, such as the solvolysis of alkyl halides, have been instrumental in establishing these rate laws and supporting the proposed mechanisms. For example, the rate of SN1 reactions is highly dependent on the stability of the carbocation intermediate, with substrates that form more stable carbocations reacting faster. savemyexams.com
Isotopic Labeling as a Mechanistic Probe (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. chem-station.com Deuterium (²H or D) labeling is particularly common in organic chemistry.
In the context of reactions involving this compound, deuterium labeling could be used to:
Distinguish between E1 and E2 mechanisms: The E2 mechanism typically exhibits a significant primary kinetic isotope effect (kH/kD > 1) when a C-H bond at the β-position is replaced with a C-D bond, as this bond is broken in the rate-determining step. In contrast, the E1 mechanism would show a much smaller or no primary kinetic isotope effect for the cleavage of the β-C-H bond, as this occurs after the rate-determining step.
Trace carbocation rearrangements: By selectively labeling the ethyl side chain with deuterium, for example at the benzylic position, it would be possible to follow the course of a 1,2-hydride (or deuteride) shift. The position of the deuterium atom in the products would provide definitive evidence for the occurrence and nature of such rearrangements. For instance, deuterium-labeling studies have been used to establish the stereochemistry of the oxypalladation step in Wacker-type cyclizations. nih.gov
Elucidate C-H activation mechanisms: In transition metal-catalyzed reactions, deuterium labeling can help to understand the mechanism of C-H bond activation. For example, H/D exchange experiments can reveal whether a C-H bond is reversibly cleaved during the catalytic cycle. acs.org
While specific isotopic labeling studies on this compound have not been reported, the principles are well-established and would be invaluable in confirming the mechanistic proposals outlined above.
Advanced Spectroscopic Characterization Techniques for 2 2 Bromo 3 Methylphenyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the initial and most crucial steps in structural verification.
For ¹H NMR , the spectrum of 2-(2-Bromo-3-methylphenyl)ethan-1-ol is expected to show distinct signals corresponding to each unique proton. The aromatic region would display complex splitting patterns for the three protons on the phenyl ring. The chemical shifts and coupling constants (J-values) of these protons are diagnostic for the 1,2,3-trisubstituted pattern. The ethan-1-ol side chain would produce characteristic signals: a triplet for the methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂), a triplet for the methylene group bearing the hydroxyl function (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH), which can exchange with deuterated solvents. The methyl group on the ring would appear as a singlet in the aliphatic region.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct resonance. The spectrum would show three signals for the aromatic carbons attached to hydrogen, two signals for the quaternary carbons (one attached to bromine and one to the methyl group), and a signal for the carbon bearing the ethan-1-ol substituent. The side chain would exhibit two signals for the two methylene carbons, and the methyl group would produce a signal at high field. The carbon atom bonded to the electronegative bromine atom would be shifted to a characteristic chemical shift value.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.4 | d | 1H | H-6 |
| Aromatic | ~7.1 | t | 1H | H-4 |
| Aromatic | ~7.0 | d | 1H | H-5 |
| Ethanolic CH₂ | ~3.8 | t | 2H | -CH₂OH |
| Benzylic CH₂ | ~3.0 | t | 2H | Ar-CH₂- |
| Methyl | ~2.4 | s | 3H | Ar-CH₃ |
| Hydroxyl | Variable | s (broad) | 1H | -OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | ~140 | C-1 (ipso, attached to CH₂) |
| Aromatic | ~138 | C-3 (ipso, attached to CH₃) |
| Aromatic | ~133 | C-6 |
| Aromatic | ~128 | C-5 |
| Aromatic | ~127 | C-4 |
| Aromatic | ~124 | C-2 (ipso, attached to Br) |
| Ethanolic CH₂ | ~62 | -CH₂OH |
| Benzylic CH₂ | ~39 | Ar-CH₂- |
| Methyl | ~23 | Ar-CH₃ |
Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)
To unambiguously assign the signals from 1D NMR and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions. It would also show a clear correlation between the two methylene groups of the ethanol (B145695) side chain (Ar-CH₂-CH₂OH).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on their attached, and usually already assigned, protons. For example, the aromatic C-H signals can be distinguished from the quaternary carbon signals which will be absent in an HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two to three bonds. This is critical for piecing together the molecular fragments. For instance, HMBC would show a correlation from the benzylic protons (Ar-CH₂) to the ipso-carbon (C-1) and other nearby aromatic carbons (C-2, C-6). Correlations from the methyl protons to the aromatic carbons C-3, C-2, and C-4 would firmly establish the position of the methyl group relative to the bromine and the ethanol side chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions would appear just above and below 3000 cm⁻¹, respectively. The C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-Br stretch is expected in the lower frequency "fingerprint region," typically between 500 and 600 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Br stretch usually give strong, sharp signals, aiding in the identification of the substitution pattern and the presence of the halogen.
Table 2: Key Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Type | IR (cm⁻¹) | Raman (cm⁻¹) |
| -OH | O-H Stretch | 3200-3600 (Broad, Strong) | Weak |
| Aromatic C-H | C-H Stretch | 3000-3100 (Medium) | Strong |
| Aliphatic C-H | C-H Stretch | 2850-2960 (Medium) | Strong |
| Aromatic C=C | C=C Stretch | 1450-1600 (Multiple, Medium) | Strong |
| Alcohol C-O | C-O Stretch | ~1050 (Strong) | Medium |
| C-Br | C-Br Stretch | 500-600 (Medium) | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Mass Spectrometry (MS) : In a standard electron ionization (EI) mass spectrum, this compound would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a pair of signals of nearly equal intensity (the M⁺ and M+2 peaks), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways would include the loss of water (M-18), loss of the CH₂OH radical (M-31), and cleavage of the benzylic bond to form a stable tropylium-type ion.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a definitive method to confirm that the synthesized compound has the correct atomic composition (C₉H₁₁BrO), distinguishing it from other potential isomers or impurities.
Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and other impurities, thereby assessing its purity.
Gas Chromatography (GC) : GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of a sample, which should ideally show a single major peak. Coupling GC to a Mass Spectrometer (GC-MS) is a powerful combination, where the GC separates the components of a mixture, and the MS provides mass spectra for each component, confirming the identity of the main peak as the target compound and helping to identify any impurities.
High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. Using a reverse-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile (B52724) and water, a pure sample of this compound would elute as a single, sharp peak. A UV detector would be effective for detection due to the aromatic ring. HPLC is also a valuable tool for monitoring the progress of a reaction and for the purification of the final product on a preparative scale.
A thorough review of scientific literature and chemical databases indicates a lack of dedicated computational and theoretical studies specifically focused on the compound this compound. While this molecule is cited in patents as an intermediate in the synthesis of more complex molecules, detailed research into its quantum chemical properties, reaction intermediates, and in silico predicted pathways, as specified in the requested outline, does not appear to be publicly available.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the following sections:
Computational and Theoretical Studies of 2 2 Bromo 3 Methylphenyl Ethan 1 Ol
In Silico Prediction of Reaction Pathways and Selectivity
Without published research on these specific topics for 2-(2-Bromo-3-methylphenyl)ethan-1-ol, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Research Applications and Broader Scientific Implications of 2 2 Bromo 3 Methylphenyl Ethan 1 Ol
Utilization as a Precursor in Complex Organic Synthesis
The primary and most significant role of 2-(2-bromo-3-methylphenyl)ethan-1-ol in the chemical sciences is as a precursor and intermediate in complex organic synthesis. Chemical intermediates are essential building blocks in the multi-step processes required to create complex molecules, particularly in the pharmaceutical industry. pharmanoble.com The structure of this compound is well-suited for this purpose for several reasons:
Reactive Sites: The molecule possesses two primary reactive sites: the hydroxyl (-OH) group of the ethanol (B145695) moiety and the bromo (-Br) atom on the phenyl ring. The hydroxyl group can be easily converted into other functional groups, such as aldehydes, ketones, or esters, or it can be used as a nucleophile in substitution reactions. The bromine atom is a good leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Stereochemical Potential: The carbon atom bearing the hydroxyl group is a stereocenter. This means that optically active, or chiral, versions of this alcohol, such as (R)-1-(2-bromo-3-methylphenyl)ethan-1-ol and (S)-1-(2-bromo-3-methylphenyl)ethan-1-ol, can serve as valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. bldpharm.com The synthesis of single-enantiomer drugs is a critical aspect of modern medicinal chemistry.
Structural Analogue: Its precursor, 2-bromo-1-(3-methylphenyl)ethanone, and other related brominated acetophenones are recognized as important intermediates. nih.govtheoremchem.comchemicalbook.com These ketones are often used in the synthesis of more complex molecules, and their reduction to the corresponding alcohol (such as this compound) is a common synthetic step.
While specific, named reactions detailing the use of this compound are not abundant in the literature, its utility can be inferred from the broad application of similar halo-substituted phenylethanols in the synthesis of active pharmaceutical ingredients (APIs).
Table 1: Key Structural Features and Synthetic Potential
| Feature | Description | Potential Synthetic Transformations |
|---|---|---|
| Hydroxyl Group (-OH) | A primary alcohol functional group. | Oxidation to aldehyde or carboxylic acid; Esterification; Etherification; Nucleophilic substitution (after conversion to a better leaving group). |
| Bromo Group (-Br) | A halogen atom attached to the aromatic ring. | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck); Nucleophilic aromatic substitution; Grignard reagent formation. |
| Methyl Group (-CH3) | An alkyl substituent on the phenyl ring. | Influences steric and electronic properties of the ring, directing further substitutions. |
Role in the Development of Chemical Probes and Analytical Tools for Research
Chemical probes are small molecules used to study and manipulate biological systems, while analytical tools rely on molecules with specific reactive or spectroscopic properties. Although there is no specific documentation of this compound being used as a chemical probe, its structure contains features that are amenable to such applications.
The bromo- and methyl-substituted phenyl ring could be systematically modified to tune its interaction with biological targets. The hydroxyl group provides a convenient attachment point for fluorescent tags, affinity labels, or other reporter groups, which are essential components of many chemical probes. For instance, related α-bromo ketones are known to be used in the synthesis of hydrazones, which have applications in analytical chemistry and as pharmacologically active agents. researchgate.net The conversion of the alcohol to a ketone and subsequent reaction could be a pathway to such probes.
However, without specific research demonstrating this application, its role in this area remains speculative and based on the potential afforded by its chemical structure.
Enzymatic Transformations and In Vitro Biocatalysis Studies
A significant area of research for compounds related to this compound is in the field of biocatalysis, particularly enzymatic transformations. The synthesis of chiral alcohols is of great industrial importance, and biocatalytic reduction of the corresponding prochiral ketones is one of the most effective methods to achieve high enantioselectivity.
Research has demonstrated the asymmetric reduction of various substituted haloacetophenones using microorganisms. For example, a patented process describes the reduction of 2-bromo-1-(3'-chlorophenyl)ethanone to (-)-2-bromo-1-(3'-chlorophenyl)ethanol with high optical purity using microorganisms from genera such as Ashbya and Brettanomyces. google.com This process highlights the utility of biocatalysis for creating chiral halo-substituted phenylethanols. The reaction is typically carried out in a buffered solution containing the ketone substrate and a carbon source like glucose, with the microbial cells acting as the catalyst.
Table 2: Example of Biocatalytic Reduction of a Related Ketone
| Substrate | Microorganism Genus (Example) | Product | Significance |
|---|
These studies strongly suggest that this compound could be synthesized in an enantiomerically pure form via the biocatalytic reduction of its precursor ketone, 2-bromo-1-(2-bromo-3-methylphenyl)ethanone. Such enzymatic transformations are a key part of green chemistry initiatives, offering mild reaction conditions and high selectivity compared to traditional chemical methods. The resulting chiral alcohol is a valuable building block for asymmetric synthesis.
Interdisciplinary Applications in Chemical Sciences and Materials Research
The application of this compound in materials science is not documented in the available literature. However, the structural components of the molecule could, in principle, be incorporated into larger systems relevant to materials research. For example, chalcone (B49325) derivatives, which also feature aromatic rings, are investigated for their nonlinear optical (NLO) properties. researchgate.net It is conceivable that derivatives of this compound could be explored in the synthesis of new organic materials. The presence of the bromine atom allows for further functionalization, which could be used to polymerize or attach the molecule to a surface.
In the broader chemical sciences, the compound remains a useful, albeit specialized, intermediate. Its value lies in its potential to be transformed into a wide array of more complex structures for various research purposes, from medicinal chemistry to synthetic methodology development. The lack of extensive direct research on this specific molecule suggests it is likely used as a stepping stone in longer synthetic pathways rather than being an end-product with direct applications itself.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the aromatic proton environment (e.g., coupling between bromine and adjacent protons) and confirm hydroxylation. Deuterated solvents (CDCl₃ or DMSO-d₆) are recommended to avoid exchange broadening of the -OH signal .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (C₉H₁₁BrO, theoretical MW: 215.09) and isotopic patterns from bromine .
- X-ray Crystallography : Single-crystal analysis (using SHELXL) provides unambiguous structural confirmation, especially for resolving regiochemical ambiguities in brominated analogs .
What safety precautions are essential when handling this compound?
Q. Basic
- PPE : Wear NIOSH/MSHA-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation, dermal contact, and eye exposure .
- Ventilation : Use fume hoods during synthesis or handling to mitigate vapor exposure.
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as halogenated waste .
How should this compound be stored to ensure stability?
Basic
Store in amber glass containers under nitrogen at 2–8°C to prevent photodegradation and oxidation. Desiccants (silica gel) minimize moisture-induced side reactions. Avoid prolonged exposure to acidic/basic conditions, which may cleave the C-Br bond .
What challenges arise in determining the crystal structure of brominated aromatic alcohols, and how can they be addressed?
Advanced
Bromine’s high electron density causes absorption errors in X-ray diffraction, complicating data collection. Mitigation strategies include:
- High-Resolution Data : Collect data at low temperatures (100 K) to reduce thermal motion .
- Software Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning, common in brominated systems .
- Complementary Techniques : Pair crystallography with DFT-optimized molecular geometries to validate bond lengths/angles .
How do bromine and methyl substituents influence the compound’s reactivity in nucleophilic substitutions?
Advanced
The bromine atom at the ortho position activates the aromatic ring toward electrophilic substitution but sterically hinders nucleophilic attack. The methyl group further increases steric bulk, favoring para-directed reactions in competitive pathways. Kinetic studies (e.g., monitoring SN2 reactions with NaN₃ in DMSO) can quantify these effects .
How can researchers resolve discrepancies in NMR data for derivatives of this compound?
Q. Advanced
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the methyl group) .
- NOESY Experiments : Identifies spatial proximity between bromine and adjacent protons, clarifying regiochemistry.
- Cross-Validation : Compare experimental data with computational predictions (DFT or MO calculations) .
What methodological approaches identify the source of inconsistent synthesis yields for this compound?
Q. Advanced
- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates/byproducts.
- Parameter Optimization : Vary reducing agent stoichiometry (BH₃·SMe₂ vs. LiAlH₄) and reaction time .
- Isotopic Labeling : Trace ¹³C-labeled precursors to quantify stepwise efficiency via MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
